molecular formula C10H12ClN B8697334 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8697334
M. Wt: 181.66 g/mol
InChI Key: UDSDLWRHYHPJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985753B2

Procedure details

In close analogy to the procedure described above, 5-chloro-1-methyl-3,4-dihydro-isoquinoline is reacted with sodium triacetoxyborohydride to provide the title compound.
Name
5-chloro-1-methyl-3,4-dihydro-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6]=[C:7]2[CH3:12].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>>[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH:7]2[CH3:12] |f:1.2|

Inputs

Step One
Name
5-chloro-1-methyl-3,4-dihydro-isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C2CCN=C(C2=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCNC(C2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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